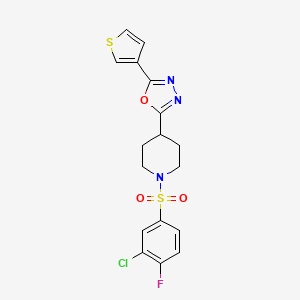![molecular formula C15H15N7O2S B2920427 4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207012-91-6](/img/structure/B2920427.png)
4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
- Ring Opening Cyclization : Similar to oxidative cyclization of β-enaminones, involving rearrangement steps after ring formation .
- Cu (II)-Catalyzed Cyclization : α-diazo-β-oxoamides with amines can yield similar pyrrolin-4-ones .
- Iodine-Promoted Cyclization : Enaminone with aryl methyl ketones as a method for pyrrolin-4-one synthesis .
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-5-lipoxygenase activities. This underscores the compound's utility in developing potential therapeutics targeting cancer and inflammatory diseases. Notably, the structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to these biological activities, emphasizing the compound's role as a valuable scaffold for medicinal chemistry exploration (Rahmouni et al., 2016).
Antimycobacterial Activity
Research into substituted isosteres of pyridine and pyrazinecarboxylic acids, including structures related to the queried compound, has shown promising antimycobacterial activity. These findings are instrumental in the quest for new treatments for tuberculosis, showcasing the compound's potential as a lead for developing more effective antimycobacterial agents (Gezginci et al., 1998).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including the compound , have been identified as potential inhibitors of photosynthetic electron transport. This suggests their applicability in agricultural chemistry, particularly in the design of new herbicides with novel modes of action. The exploration of these compounds contributes to understanding how structural variations impact biological activity, aiding in the optimization of herbicidal properties (Vicentini et al., 2005).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of specific target identification, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Based on its chemical properties, it is predicted to have a density of 143±01 g/cm3 This could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it is challenging to predict its potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its predicted acidity coefficient is 11.22±0.40 , suggesting that it may be more stable and active in slightly acidic environments.
特性
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-7-6-11(17-14(24)12-8(2)19-21-25-12)22(20-7)15-16-10-5-3-4-9(10)13(23)18-15/h6H,3-5H2,1-2H3,(H,17,24)(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFHHOENZXGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=NS2)C)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)

![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
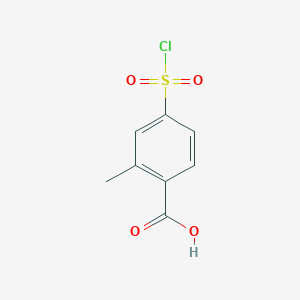
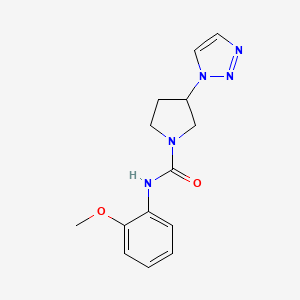

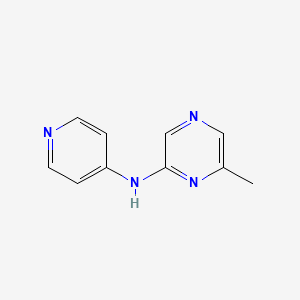
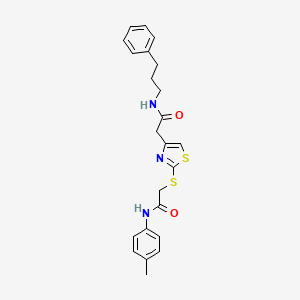
![2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate](/img/structure/B2920361.png)
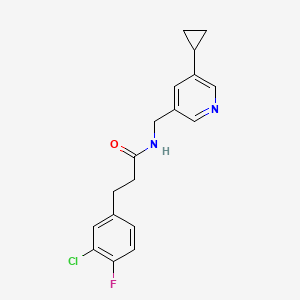


![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)
